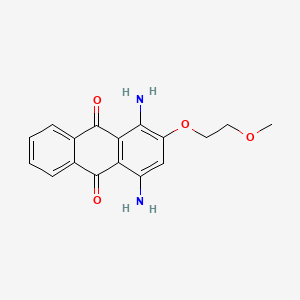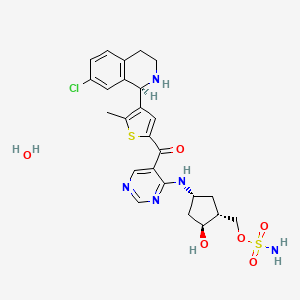
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the thiazole ring, along with a methanol group. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene in the presence of a base to form the thiazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Cyclopropyl-2-methylthiazol-5-yl)aldehyde or (4-Cyclopropyl-2-methylthiazol-5-yl)carboxylic acid .
Scientific Research Applications
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol has a wide range of scientific research applications:
Biology: Thiazole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-2-yl)methanol: Similar in structure but lacks the cyclopropyl group.
(4-Methylthiazol-5-yl)methanol: Similar in structure but with different substitution patterns on the thiazole ring.
Thiazole: The parent compound of the thiazole family, lacking additional functional groups.
Uniqueness
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is unique due to the presence of both cyclopropyl and methanol groups, which confer distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its binding affinity to specific targets. The methanol group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H11NOS/c1-5-9-8(6-2-3-6)7(4-10)11-5/h6,10H,2-4H2,1H3 |
InChI Key |
MXZGIYYUADLYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CO)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


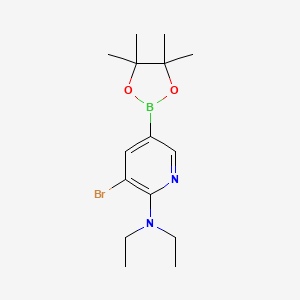

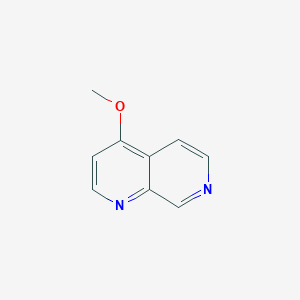
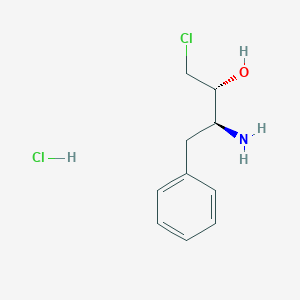
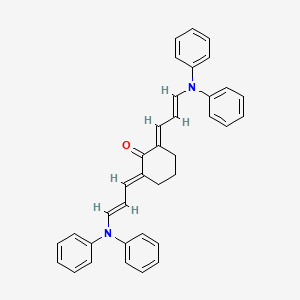
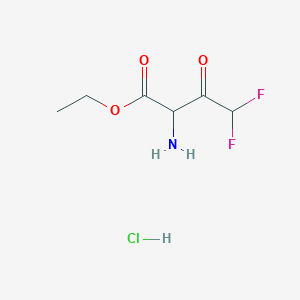
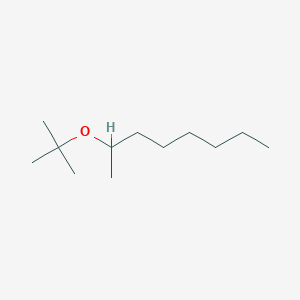
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)

![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
